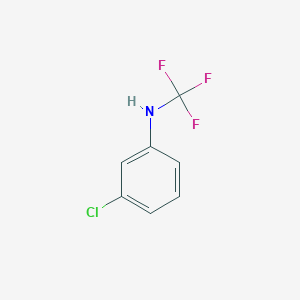

3-chloro-N-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C7H5ClF3N |

|---|---|

Molecular Weight |

195.57 g/mol |

IUPAC Name |

3-chloro-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H5ClF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |

InChI Key |

KYKFTVSTEKGHGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Route Starting from 1-Chloro-2-trifluoromethylbenzene

One well-documented approach involves a three-step sequence starting from 1-chloro-2-trifluoromethylbenzene:

Step 1: Nitration

Concentrated nitric acid is added dropwise to a mixture of 1-chloro-2-trifluoromethylbenzene and sulfuric acid under controlled heating (~3.5 hours) to produce chloro-4-nitro-2-trifluoromethylbenzene. The reaction mixture is cooled, and the solid product is filtered, washed, recrystallized, and dried to yield the nitro compound.

Step 2: Catalytic Hydrogenation

The nitro compound undergoes catalytic hydrogenation using palladium on carbon (Pd-C) in methanol at room temperature for about 8 hours, converting the nitro group to an amine, yielding 3-chloro-4-(trifluoromethyl)aniline.

Step 3: Formation of Hydrochloride Salt

The amine is dissolved in an appropriate solvent and treated with hydrogen chloride gas to form the hydrochloride salt of this compound, which is isolated by filtration and drying.

This method is noted for its operational simplicity and relatively high purity of the final product. The process is summarized in Table 1.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nitration | HNO3, H2SO4, 3.5 h, heat | 4-Nitro-3-chloro-2-(trifluoromethyl)benzene |

| 2 | Hydrogenation | Pd-C, MeOH, room temp, 8 h | 3-Chloro-4-(trifluoromethyl)aniline |

| 3 | Salt Formation | HCl gas, solvent | This compound hydrochloride |

Table 1: Nitration and reduction route for this compound preparation.

Alkylation of 2-Chloro-4-aminophenol with Perfluoromethyl Vinyl Ether

Another synthetic strategy involves the preparation of a related intermediate, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline, which can be further transformed into target compounds:

Step 1: Alkylation

2-Chloro-4-aminophenol is dissolved in dimethylformamide (DMF) with potassium hydroxide as base. Perfluoromethyl vinyl ether is slowly added under stirring at room temperature, then heated to 40°C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by extraction, washing, drying, and column chromatography to isolate the alkylated aniline intermediate with about 70% yield.

Step 2: Further Functionalization

This intermediate can be used in subsequent addition reactions with other reagents such as 2,6-difluorophenylacetonitrile to synthesize more complex derivatives.

This method highlights the use of perfluorinated vinyl ethers for introducing trifluoromethyl-containing ether groups on aromatic amines, expanding the chemical diversity of trifluoromethylated anilines.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Alkylation | 2-Chloro-4-aminophenol, DMF, KOH, perfluoromethyl vinyl ether, 40°C, 4 h | 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline |

| 2 | Addition | Reaction with 2,6-difluorophenylacetonitrile | N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluoro-benzamidine |

Table 2: Alkylation and further functionalization method for trifluoromethylated aniline derivatives.

Synthesis via Nitration, Reduction, and Isocyanate Formation

A related synthetic route focuses on preparing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with this compound as an intermediate:

Step 1: Nitration

o-Chlorotrifluoromethylbenzene is nitrated using acetic anhydride and concentrated nitric acid (68%) at 10-15°C, followed by washing with sodium hydroxide to isolate 4-nitro-2-trifluoromethyl chlorobenzene.

Step 2: Reduction

The nitro compound is reacted with hydrazine hydrate in ethanol with activated carbon and ferric chloride catalyst under reflux, yielding 4-chloro-3-trifluoromethyl aniline.

Step 3: Isocyanate Formation

The aniline is then reacted with triphosgene and a catalyst (such as DMAP) in an organic solvent like 1,2-dichloroethane at low temperature (-5 to 5°C), followed by reflux for 3-5 hours. The crude product is purified by reduced pressure distillation under vacuum to obtain 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

This method provides a route to valuable isocyanate derivatives, with the aniline intermediate being a key compound. The final product purity can reach above 99%, with a molar yield around 76%.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nitration | o-Chlorotrifluoromethylbenzene, acetic anhydride, HNO3 (68%), 10-15°C, 3-4 h | 4-Nitro-2-trifluoromethyl chlorobenzene |

| 2 | Reduction | Hydrazine hydrate, ethanol, activated carbon, FeCl3, reflux | 4-Chloro-3-trifluoromethyl aniline |

| 3 | Isocyanate formation | Triphosgene, DMAP, 1,2-dichloroethane, -5 to 5°C, reflux 3-5 h | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate |

Table 3: Nitration, reduction, and isocyanate formation route.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Hydrogenation + Salt formation | 1-Chloro-2-trifluoromethylbenzene | Nitration, Pd-C hydrogenation, HCl salt formation | Straightforward, high purity product | Requires handling of strong acids and hydrogenation catalyst |

| Alkylation with Perfluoromethyl Vinyl Ether | 2-Chloro-4-aminophenol | Alkylation under alkaline conditions | Introduces ether-linked trifluoromethyl group, versatile intermediate | Multi-step purification, moderate yield |

| Nitration + Reduction + Isocyanate formation | o-Chlorotrifluoromethylbenzene | Nitration, hydrazine reduction, triphosgene reaction | Access to isocyanate derivatives, high purity | Use of toxic reagents (triphosgene), requires careful temperature control |

Table 4: Comparative overview of preparation methods for this compound and derivatives

Research Findings and Notes

The nitration step is critical for regioselectivity; controlling temperature and reagent addition rate ensures selective substitution.

Catalytic hydrogenation with Pd-C is effective for reducing nitro groups to amines without affecting chloro or trifluoromethyl substituents.

Alkylation with perfluoromethyl vinyl ether under alkaline conditions provides access to novel trifluoromethylated ether anilines, expanding chemical diversity.

Triphosgene is a useful reagent for converting anilines to isocyanates but requires careful handling due to toxicity.

Purification steps such as recrystallization, column chromatography, and reduced pressure distillation are essential to achieve high purity (>99%) products.

Analytical techniques including thin-layer chromatography (TLC), chromatographic detection (HPLC), and spectral analysis confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-chloro-N-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 3-chloro-N-(trifluoromethyl)aniline, emphasizing substituent positions and functional groups:

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group enhances stability and lipophilicity, making derivatives like 2,4-Dichloro-3-(trifluoromethyl)aniline valuable in drug design .

- Substituent Position : Chlorine at the 3-position (meta) reduces electron density on the benzene ring, affecting reactivity in electrophilic substitution. For example, 3-chloro-N-(4-methoxybenzylidene)aniline exhibits superior corrosion inhibition compared to ortho- or para-chloro isomers due to optimized electron distribution .

- N-Substitution : Trifluoromethyl groups attached to the nitrogen (e.g., 3-Chloro-N-(2,2,2-trifluoroethyl)aniline) enhance resistance to metabolic degradation, as seen in Grignard-derived pharmaceuticals .

Physicochemical Properties

- Solubility : Trifluoromethyl groups increase hydrophobicity, as seen in 4-nitro-3-(trifluoromethyl)aniline, which is soluble in organic solvents like acetonitrile but poorly in water .

- Thermal Stability : Derivatives like fluazinam (a fungicide with nitro and CF₃ groups) exhibit high thermal stability due to strong C–F bonds and resonance stabilization .

Contradictory Findings and Limitations

- Antimicrobial Selectivity: While 2,4-dichloro-3-(trifluoromethyl)aniline derivatives are effective fungicides, their toxicity to non-target organisms remains a concern .

- Synthetic Challenges : Electron-deficient anilines (e.g., 3-nitro-5-(trifluoromethyl)aniline) require harsh reaction conditions, limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.